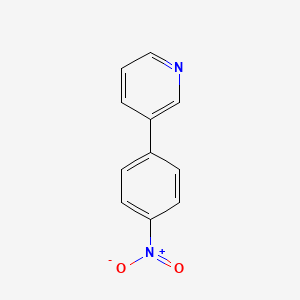

3-(4-Nitrophenyl)pyridine

説明

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, holds a privileged position in the fields of organic and medicinal chemistry. researchgate.netnih.gov As an isostere of benzene (B151609), it serves as a fundamental building block in the synthesis of a vast array of pharmaceuticals and agrochemicals. nih.gov The inclusion of a nitrogen atom within the aromatic ring imparts unique properties, such as weak basicity and increased aqueous solubility, which can significantly enhance the pharmacological characteristics of drug molecules. mdpi.com Consequently, pyridine scaffolds are integral components in more than 7,000 existing medicinal compounds and have been consistently incorporated into a diverse range of drugs approved by the FDA. nih.gov

The versatility of the pyridine nucleus allows for extensive functionalization, creating large libraries of compounds for screening against various biological targets. dovepress.com This has led to the development of pyridine-containing molecules with a wide spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, antidiabetic, and antimalarial properties. mdpi.comdovepress.com Naturally occurring molecules, such as certain vitamins (niacin, vitamin B6), coenzymes (NAD, NADP), and alkaloids, feature the pyridine ring, highlighting its fundamental role in biological processes. dovepress.com The continuous exploration of pyridine derivatives in drug discovery is driven by their proven success and the potential for discovering novel therapeutic agents against numerous diseases. researchgate.netnih.gov

Overview of Nitrophenyl-Substituted Pyridines in Advanced Chemical Research

Within the broad class of substituted pyridines, nitrophenyl-substituted pyridines represent a significant area of advanced chemical research. These compounds are characterized by a pyridine ring linked to a phenyl ring that bears one or more nitro (NO₂) groups. The presence of the electron-withdrawing nitro group profoundly influences the electronic properties and reactivity of the entire molecule. ontosight.ai This feature makes nitrophenyl-pyridines valuable intermediates in organic synthesis and building blocks for more complex molecular architectures.

Research into nitrophenyl-substituted pyridines is diverse. They are investigated for their potential applications in materials science, particularly in optoelectronics, where their unique photophysical properties, influenced by the nitro substitution, are of interest. ontosight.ai In medicinal chemistry, the nitro group can enhance or modulate biological activity. ontosight.ai For instance, nitro-substituted compounds have been studied for their ability to cleave DNA and for their potential antimicrobial and anticancer effects. ontosight.aimdpi.com The synthesis of these compounds often involves transition metal-catalyzed cross-coupling reactions or multi-step organic transformations. ontosight.ai The study of various isomers, such as 2-, 3-, or 4-nitrophenyl groups attached to different positions on the pyridine ring, allows researchers to fine-tune the molecule's properties for specific applications, from developing new therapeutic agents to creating novel materials. ontosight.ainih.govrsc.org

Scope and Research Objectives Pertaining to 3-(4-Nitrophenyl)pyridine

This article focuses specifically on the chemical compound This compound . This molecule features a pyridine ring substituted at the 3-position with a nitrophenyl group, where the nitro functional group is located at the para-position (position 4) of the phenyl ring. The primary objective is to provide a focused overview of this specific isomer, distinguishing it from other nitrophenyl-pyridine variants.

The research interest in this compound stems from its potential utility as a well-defined chemical entity for various scientific applications. Key research objectives related to this compound include:

Synthesis and Characterization: Elucidating efficient and reliable synthetic routes for its preparation and thoroughly characterizing its structural and physicochemical properties using modern analytical techniques.

Chemical Reactivity Studies: Investigating its behavior in chemical reactions, particularly how the interplay between the pyridine nitrogen and the nitro group influences its reactivity as a synthetic intermediate.

Analytical Applications: Exploring its use as a reference standard in analytical method development and validation for the quality control of pharmaceutical products containing the pyridine moiety. synzeal.com

Foundation for Complex Synthesis: Utilizing it as a precursor for the synthesis of more complex, potentially bioactive molecules, such as imidazo[4,5-b]pyridines or other heterocyclic systems. acs.org

By concentrating solely on these aspects, this article aims to establish a clear and detailed scientific profile of this compound as a distinct chemical compound.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | bldpharm.com |

| Synonym | 4-(3-Pyridyl)nitrobenzene | synzeal.com |

| CAS Number | 4282-46-6 | synzeal.combldpharm.com |

| Molecular Formula | C₁₁H₈N₂O₂ | synzeal.combldpharm.com |

| Molecular Weight | 200.19 g/mol | bldpharm.com |

| MDL Number | MFCD00276489 | bldpharm.com |

| SMILES | O=N+[O-] | synzeal.combldpharm.com |

| Physical State | Solid (assumed from storage conditions) | bldpharm.com |

| Storage | Sealed in dry, room temperature | bldpharm.com |

Structure

3D Structure

特性

IUPAC Name |

3-(4-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWZMBYPPLMXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282753 | |

| Record name | 3-(4-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-46-6 | |

| Record name | 4282-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Nitrophenyl Pyridine and Its Analogs

Conventional Synthetic Routes to 3-(4-Nitrophenyl)pyridine

Traditional methods for constructing the this compound scaffold primarily rely on well-established organic reactions, including carbon-carbon bond formation and the introduction of the nitro group onto a pre-existing pyridine (B92270) or phenyl ring.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl compounds like this compound. The Suzuki-Miyaura coupling is a particularly prominent method. mdpi.com This reaction typically involves the coupling of a pyridine-containing boronic acid or ester with a nitro-substituted aryl halide, or vice versa. For instance, the reaction of 3-pyridylboronic acid with 1-bromo-4-nitrobenzene (B128438) in the presence of a palladium catalyst and a base affords this compound. Modern advancements in this area have focused on developing more efficient catalytic systems to improve yields and selectivity. mdpi.com

The Suzuki-Miyaura cross-coupling has been successfully applied to synthesize a variety of substituted nitrophenyl-pyridine derivatives. For example, 2,6-disubstituted imidazo[4,5-b]pyridines have been prepared using optimized Suzuki coupling conditions. mdpi.com In some cases, challenges such as protodeborylation can be overcome by using additives like copper(I) chloride to facilitate transmetalation. rsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Nitrophenyl-Pyridine Analogs

| Reactant 1 | Reactant 2 | Catalyst / Base | Product | Yield (%) | Reference |

| 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | (4-nitrophenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-methyl-6-(4-nitrophenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | Not Specified | mdpi.com |

| 2-chloro-3-nitropyridine | phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-nitro-2-phenylpyridine | 83 | |

| 5-bromo-2-methylpyridin-3-amine derivatives | Arylboronic acids | Not Specified | 5-aryl-2-methylpyridin-3-amine derivatives | Moderate to good | researchgate.net |

Direct Nitration Strategies for Pyridine Derivatives

Direct nitration of a precursor molecule is another common strategy. The nitration of 3-phenylpyridine (B14346) can be achieved using a mixture of nitric acid and sulfuric acid. prepchem.com In a typical procedure, 3-phenylpyridine is carefully added to 70% nitric acid. The reaction may require heating to proceed at a reasonable rate, and the addition of concentrated sulfuric acid is often necessary to drive the reaction to completion. prepchem.com The product, this compound, is then isolated by neutralizing the reaction mixture and extracting with an organic solvent. prepchem.com This method can yield the desired product in moderate amounts, with a reported yield of 53%. prepchem.com

However, direct nitration of pyridine derivatives can sometimes suffer from a lack of regioselectivity and the formation of byproducts. For instance, the nitration of 4-phenylpyridine (B135609) can lead to the formation of a dinitro derivative as a minor product. acs.org The reaction conditions, such as the concentration of the nitrating agent and the temperature, play a crucial role in determining the product distribution.

Cyclization Reactions and Multicomponent Approaches

Cyclization reactions offer an alternative pathway to construct the pyridine ring of this compound. These methods often involve the reaction of precursors that already contain the nitrophenyl moiety. One-pot multicomponent reactions (MCRs) are particularly efficient as they allow for the formation of complex molecules from three or more starting materials in a single step, which is advantageous in terms of synthetic efficiency and waste reduction. organic-chemistry.orgmdpi.comnih.govmdpi.com

For example, a one-pot [3+3] cyclization between an N-silyl-1-azaallyl anion and ethyl 3-ethoxy-2-nitropropenoate has been used to synthesize 3-nitro-2-phenylpyridine, avoiding issues with direct nitration. Another approach involves the condensation of β-(2-pyridyl)enamine and an α,β-unsaturated ketone in the presence of an iron(III) chloride catalyst. d-nb.info The synthesis of polysubstituted pyridines can also be achieved through the reaction of compounds like 2-cyanoacetyl-1-methylpyrrole with acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net

Table 2: Examples of Cyclization and Multicomponent Reactions for Pyridine Analogs

| Reactants | Conditions | Product | Reference |

| N-silyl-1-azaallyl anion, ethyl 3-ethoxy-2-nitropropenoate | One-pot [3+3] cyclization | 3-Nitro-2-phenylpyridine | |

| β-(2-pyridyl)enamine, benzylideneacetone | FeCl₃, microwave irradiation | 6-methyl-2,4-diphenyl-3-(2-pyridyl)pyridine | d-nb.info |

| 4-nitrobenzaldehyde (B150856), 4-nitroacetophenone, ammonium acetate | Solvent-free, heating | 2,4,6-Tris(4-nitrophenyl)pyridine (B1652959) | evitachem.com |

Synthesis from Precursors Bearing Nitrophenyl and Pyridine Moieties

The synthesis can also commence from precursors that already contain the essential nitrophenyl and pyridine fragments. For instance, the reaction of pyridine derivatives with nitro-substituted benzyl (B1604629) halides or aldehydes can lead to the formation of related structures. evitachem.com Nucleophilic substitution, where pyridine attacks an electrophilic carbon in a nitrobenzyl halide, is a common method. evitachem.com Condensation reactions between a pyridine derivative and a compound like 4-nitrobenzaldehyde can also yield the desired scaffold. evitachem.com These reactions are often carried out in a solvent such as ethanol (B145695) or dimethylformamide (DMF) under reflux conditions. evitachem.com

Green Chemistry Approaches in the Synthesis of this compound and Related Compounds

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. rasayanjournal.co.inmdpi.com These "green" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. rasayanjournal.co.in

Solvent-Free Synthesis Protocols

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. researchgate.net These methods often utilize microwave irradiation or mechanical grinding to facilitate the reaction, eliminating the need for potentially harmful organic solvents. researchgate.netoatext.com This not only reduces environmental impact but can also lead to shorter reaction times and higher yields. researchgate.net

A notable example is the solvent-free synthesis of 2,4,6-tris(4-nitrophenyl)pyridine from 4-nitrobenzaldehyde and 4-nitroacetophenone with ammonium acetate, which proceeds under heating. evitachem.com Another green method involves the direct C-C coupling of 2,6-dimethylpyridine (B142122) with p-nitrobenzaldehyde at elevated temperatures without any catalyst or additive. beilstein-journals.org Microwave-assisted synthesis has also been employed for the efficient, solvent-free Knoevenagel condensation of aromatic aldehydes with cyanoacetamide. oatext.com These protocols highlight the potential for cleaner and more efficient synthesis of nitrophenyl-pyridine compounds. researchgate.net

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has proven to be a highly effective technique for accelerating the synthesis of this compound and its analogs. This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.

A prominent application of microwave technology in this context is the Suzuki-Miyaura cross-coupling reaction. For instance, the synthesis of 2-methyl-4-(4-nitrophenyl)-6-phenylpyridine-3-carbonitrile has been achieved by reacting 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (B7790961) with 3-aminobut-2-enenitrile and ammonium acetate in ethanol under microwave irradiation at 130°C. jocpr.com This three-component reaction demonstrates the efficiency of microwave heating in constructing complex pyridine derivatives. jocpr.com Microwave-assisted synthesis is recognized for its ability to rapidly generate diverse heterocyclic compounds, including various pyridine and pyrazole (B372694) scaffolds. jocpr.comnih.govoatext.comresearchgate.net

Ultrasonication-Assisted Synthetic Methods

Ultrasonication, the use of ultrasound to promote chemical reactions, offers a green and efficient alternative for the synthesis of this compound and its analogs. This method, often referred to as sonochemistry, can enhance reaction rates and yields, typically under milder conditions than conventional methods.

Ultrasonic irradiation has been successfully employed in various synthetic transformations, including the synthesis of chalcones and coumarins. derpharmachemica.comscirp.org For example, the synthesis of chalcone (B49325) derivatives has been achieved in high yields using water as a solvent under ultrasonic conditions, highlighting the environmentally benign nature of this technique. derpharmachemica.com Similarly, the synthesis of 3-aryl coumarin (B35378) derivatives, including a 3-(4'-nitrophenyl) coumarin, has been accomplished rapidly and efficiently using ultrasound irradiation. scirp.org The application of ultrasound has also been extended to the synthesis of complex heterocyclic systems like 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones via three-component reactions. researchgate.net A notable example is the ultrasound-assisted iodination of imidazo[1,2-a]pyridines, which proceeds efficiently and sustainably to produce useful intermediates for further synthesis. nih.govacs.org

Catalytic Approaches in Environmentally Benign Media

The development of catalytic systems that operate in environmentally friendly solvents is a cornerstone of green chemistry. The synthesis of this compound and its derivatives has benefited from these advancements, with many reactions now being performed in water or using recyclable catalysts.

One-pot, multi-component reactions are particularly well-suited for green chemistry principles. For instance, the synthesis of highly substituted pyridines has been achieved through a three-component condensation of aldehydes, malononitrile, and thiophenols using a basic ionic liquid, [bmIm]OH, which can be recovered and recycled. researchgate.net Another approach involves the use of SiO2-Pr-SO3H as an efficient and reusable catalyst for the one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives under solvent-free conditions. nih.gov The synthesis of isoxazolo[2,3-c] nih.govontosight.aiontosight.aithiadiazepin-2-ones, which can incorporate a nitrophenyl group, has been catalyzed by p-toluenesulfonic acid (PTSA) in acetonitrile, an environmentally preferable solvent in some contexts. scirp.org Furthermore, the use of water as a solvent has been demonstrated in the synthesis of chalcones under ultrasonic conditions and in the synthesis of fully functionalized pyridine derivatives using trisodium (B8492382) citrate (B86180) dihydrate as a metal-free catalyst in aqueous ethanol. derpharmachemica.com

Synthesis of Advanced Derivatives and Analogs of this compound

The this compound core is a versatile starting point for creating more complex molecules through functionalization of the pyridine and nitrophenyl rings, and by forming fused heterocyclic systems.

Strategies for Functionalization at the Pyridine Ring

The pyridine ring's electron-deficient nature can make direct electrophilic substitution challenging. uiowa.edu However, several strategies exist to functionalize it effectively. One method is N-oxidation of the pyridine nitrogen, which activates the ring for subsequent reactions like nitration. smolecule.com Another powerful approach is the use of organometallic reagents, such as Grignard reagents, which can be prepared from the corresponding halides and then reacted with electrophiles. uni-muenchen.de

Recent methods have focused on regioselective functionalization. For example, N-(2,4-dinitrophenyl) pyridinium (B92312) salts can be used as intermediates to achieve C3-selective functionalization of pyridines. nih.gov Additionally, various catalytic and non-catalytic methods have been developed for synthesizing polysubstituted pyridines, allowing for precise control over the substitution pattern. organic-chemistry.orgresearchgate.net These methods include tandem reactions, hydroamination, and condensation reactions. researchgate.netrsc.org

Modifications of the Nitrophenyl Moiety

The nitrophenyl group is highly amenable to chemical modification, with the nitro group serving as a key functional handle. A common and important transformation is the reduction of the nitro group to an amino group. smolecule.com This can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst. The resulting aminophenylpyridine derivative is a versatile intermediate for further synthesis.

Formation of Fused Heterocyclic Systems Incorporating the Nitrophenylpyridine Core

The this compound scaffold can be elaborated into more complex, fused heterocyclic systems. These larger structures often exhibit unique chemical and physical properties. Reductive cyclization of nitro compounds is a known strategy to form fused systems. For instance, the reductive cyclization of 2-(2-nitrophenyl)pyridine (B1632700) can lead to the formation of pyrido[1,2-b]indazole. mit.edu

The synthesis of various N-fused heterocycles, such as imidazo[1,2-a]pyridines and thiazole-fused systems, often starts from appropriately substituted heteroaryl ketones. ontosight.ainih.gov The Hantzsch pyridine synthesis and related reactions are also powerful tools for constructing fused systems like 1,4-dihydropyridines, which can be linked to other moieties. ontosight.airesearchgate.net Furthermore, multicomponent reactions under high pressure have been used to synthesize thiochromeno[4,3-b]pyridine and chromeno[4,3-b]pyridine derivatives. nih.gov The synthesis of pyrano[2,3-c]pyridine derivatives has also been achieved through microwave-assisted multicomponent reactions. researchgate.net

Table of Compounds

Polymeric Architectures Incorporating Nitrophenylpyridine Units

The integration of nitrophenylpyridine moieties into polymeric structures has been a subject of significant research, aiming to develop advanced materials with tailored electronic, optical, and structural properties. These polymers find potential applications in fields such as materials science for creating materials with specific electronic characteristics and as chemosensors. researchgate.netevitachem.com The synthetic strategies employed are diverse, ranging from condensation reactions to form porous networks to the creation of linear conjugated copolymers and complex coordination polymers.

One notable approach involves the synthesis of novel carbazole-pyridine copolymers. beilstein-journals.org These polymers are synthesized through a modified Chichibabin pyridine synthesis, which involves the condensation of diacetylated N-alkylcarbazoles with 3-substituted benzaldehydes in the presence of ammonium acetate. beilstein-journals.org This method provides an economical route to produce copolymers where the nitrophenylpyridine unit is a key component of the polymer backbone. For instance, polymers such as Poly{[N-butylcarbazole-3,6-diyl][4-(3-nitrophenyl)pyridine-2,6-diyl]} and its N-octyl analog have been successfully synthesized. beilstein-journals.org The presence of the carbazole (B46965) unit, known for its hole-transporting properties, combined with the electron-accepting nature of the nitrophenylpyridine moiety, makes these materials interesting for optoelectronic applications.

Table 1: Synthesis and Properties of Carbazole-Pyridine Copolymers beilstein-journals.org

| Polymer Name | Yield | Spectroscopic Data | Elemental Analysis (Found) |

|---|

Another significant area of development is the creation of porous organic polymers (POPs) and covalent organic frameworks (COFs). mdpi.comacs.org These materials are characterized by their high surface area, permanent porosity, and excellent chemical and thermal stability. mdpi.com A synthetic route to such materials involves the condensation polymerization of a monomer like 2,4,6-tris(4-nitrophenyl)pyridine with a cross-linking agent such as melamine. mdpi.com The reaction, typically carried out in a solvent like anhydrous dimethylformamide with a base such as potassium hydroxide, results in azo-linked porous polymers. mdpi.com These highly cross-linked structures show potential for applications in gas storage and catalysis. mdpi.com

Coordination polymers represent a further class of polymeric architectures. researchgate.net In this approach, nitrophenylpyridine-containing ligands are used to coordinate with metal centers, forming extended one-, two-, or three-dimensional networks. For example, derivatives like N,N'-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide can act as metalloligands. researchgate.net The design strategies for these materials involve varying the functional groups on the ligand to control the resulting architecture. This method allows for the judicious incorporation of Lewis acidic or redox-active metal ions, leading to materials with varied dimensionalities and functionalities. researchgate.net

Reaction Mechanisms and Kinetic Investigations Involving 3 4 Nitrophenyl Pyridine

Mechanistic Pathways of Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for electron-poor aromatic systems like nitropyridines. youtube.com The reaction typically proceeds via a two-step mechanism involving the initial attack of a nucleophile to form a high-energy anionic intermediate, followed by the departure of a leaving group to restore aromaticity. stackexchange.comlibretexts.org In the case of 3-(4-nitrophenyl)pyridine, where a hydrogen atom is typically replaced, specialized forms of nucleophilic substitution are observed.

Vicarious Nucleophilic Substitution (VNS) is a key method for the C-H functionalization of electrophilic arenes and heterocycles, including nitropyridines. nih.govwikipedia.org This reaction allows for the formal replacement of a hydrogen atom with a substituent by employing a nucleophile that contains a leaving group at the nucleophilic center. wikipedia.orgorganic-chemistry.org The general mechanism involves the addition of a carbanion (generated from an active methylene (B1212753) compound) to an electron-deficient aromatic ring, forming a σ-adduct intermediate. nih.govorganic-chemistry.org This is followed by a base-induced β-elimination of the leaving group from the adduct, which leads to the formation of a nitro-stabilized benzylic-type carbanion. nih.gov A final protonation step during acidic work-up yields the substituted product and restores aromaticity. wikipedia.orgorganic-chemistry.org

For nitropyridines, VNS reactions proceed efficiently. kuleuven.bescispace.com The attack of the nucleophile is directed to the positions ortho and para to the activating nitro group. organic-chemistry.org In the context of this compound, the pyridine (B92270) nitrogen and the nitro group activate the rings for such transformations. VNS has been successfully applied to 2-, 3-, and 4-nitropyridines, indicating its utility for analogs of the title compound. kuleuven.bersc.org The process is often complicated by side reactions of the product anions, but stabilization through steric hindrance can lead to high yields of the desired alkylated products. nih.gov

An alternative pathway for the conversion of intermediate adducts in nucleophilic substitution is through oxidative rearomatization. nih.gov When a nucleophile attacks a nitroarene at a position occupied by a hydrogen atom, a Meisenheimer-type adduct is formed. nih.gov While VNS relies on a leaving group attached to the nucleophile for rearomatization, oxidative nucleophilic substitution of hydrogen (ONSH) involves the removal of two electrons and a proton from the intermediate. This can be achieved using an external oxidizing agent. This method has been used to introduce substituents, such as amino groups, in positions para to the nitro group in 3-nitropyridine (B142982) systems. scispace.com

The progression of nucleophilic substitution reactions on this compound and related structures is dictated by the formation and stability of key intermediates.

Meisenheimer-type Adducts : In VNS and related nucleophilic additions to nitroaromatic systems, the initial step is the formation of a Meisenheimer-type adduct, a negatively charged intermediate where the aromaticity of the ring is temporarily broken. libretexts.orgnih.govorganic-chemistry.org The stability of this adduct is crucial for the reaction to proceed. For pyridines, attack at the C-2 or C-4 positions allows the negative charge in one of the resonance forms to be placed on the electronegative nitrogen atom, which provides significant stabilization. youtube.comstackexchange.com Attack at C-3 does not offer this stabilization, making it less favorable. youtube.comstackexchange.com

Zwitterionic and Anionic Tetrahedral Intermediates : In other nucleophilic substitution reactions, such as those involving pyridines reacting with nitrophenyl-containing substrates, the mechanism can proceed through tetrahedral intermediates. Kinetic investigations on the reactions of nitrophenyl thionocarbonates with pyridines propose a scheme involving two such intermediates: a zwitterionic form (T±) and an anionic form (T-). nih.govacs.org The reaction is initiated by the nucleophilic attack of the pyridine, leading to the formation of the zwitterionic intermediate. nih.govacs.org This can then be deprotonated to form the anionic intermediate before the final products are formed. nih.govacs.org For certain reactions, the decomposition of the T± intermediate is the rate-determining step. nih.govacs.org

Electrophilic and Homolytic Reactions of this compound Analogs

In contrast to its susceptibility to nucleophilic attack, the electron-deficient nature of the pyridine ring, compounded by the nitro group, makes electrophilic aromatic substitution (EAS) very difficult. youtube.comyoutube.com The nitrogen atom deactivates the ring by inductively withdrawing electron density. youtube.com Furthermore, under the strongly acidic conditions often required for EAS, the nitrogen atom is protonated, which further increases its electron-withdrawing effect and deactivates the ring toward electrophilic attack. youtube.com

When EAS reactions on pyridine are forced to occur under harsh conditions (e.g., high temperatures), substitution occurs primarily at the C-3 position. youtube.comyoutube.com This regioselectivity is because the cationic intermediate formed from attack at C-3 is less destabilized than the intermediates formed from attack at C-2 or C-4. youtube.comyoutube.com In the cases of C-2 and C-4 attack, one of the resonance structures places the positive charge directly on the already electron-deficient and electronegative nitrogen atom, which is highly unfavorable. youtube.comyoutube.com

Homolytic reactions of pyridine analogs have also been explored. For instance, aprotic diazotization of 3-aminopyrazolo[3,4-b]pyridines can generate a 1-methyl-3-pyrazolo[3,4-b]pyridine radical. cdnsciencepub.com This radical species is capable of arylating benzene (B151609), demonstrating a viable homolytic substitution pathway for a heterocyclic system analogous in structure to this compound. cdnsciencepub.com

Kinetic Studies on Reaction Rates and Transition States

Kinetic studies provide valuable insight into the factors that control reaction rates and the nature of transition states. Research on the pyridinolysis of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates offers a useful model for understanding the reactivity of this compound. nih.govacs.org

The position of the nitro group on the phenyl ring has a significant impact on the reaction kinetics. In a comparative study, the rate coefficient for the formation of the zwitterionic tetrahedral intermediate (T±) was found to be larger for the 4-nitrophenyl substrate than for the 3-nitrophenyl substrate. nih.govacs.org This is attributed to the stronger electron-withdrawing ability of the 4-nitro group compared to the 3-nitro group. nih.govacs.org The greater electron withdrawal makes the reaction center more positive and thus more susceptible to nucleophilic attack by pyridine. nih.govacs.org

Brønsted plots (log kN vs. pyridine pKa) for these reactions are linear, with the slope (β value) providing information about the transition state. nih.govacs.org The large β values obtained are consistent with a mechanism where the decomposition of the T± intermediate is the rate-determining step. nih.govacs.org The second-order rate constants (kN) are consistently larger for the reactions involving the 4-nitrophenyl substrate, which is due to both a larger equilibrium concentration for the formation of T± and a faster rate of expulsion of the nucleofuge from this intermediate. nih.govacs.org

Table 1: Brønsted Slopes for the Pyridinolysis of Nitrophenyl Thionocarbonates

| Substrate | Brønsted Slope (β) |

| 4-Nitrophenyl 4-methylphenyl thionocarbonate | 0.9 |

| 3-Nitrophenyl 4-methylphenyl thionocarbonate | 1.2 |

Data sourced from Castro, E. A., et al. nih.govacs.org

Detailed Research Findings on the Influence of Solvents on the Reaction Kinetics of this compound Are Not Available in a Comprehensive Format

Despite a thorough search of scientific literature, specific studies detailing the solvent effects on the reaction kinetics of the compound this compound could not be located. While the broader field of chemical kinetics extensively investigates how solvents influence reaction rates and mechanisms, research focusing explicitly on this compound appears to be limited or not publicly available.

In general, the rate of a chemical reaction can be significantly affected by the solvent in which it is carried out. Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the activation energy and the reaction rate. For a molecule like this compound, which possesses both a polar nitro group and a pyridine ring capable of participating in various intermolecular interactions, solvent effects are expected to be pronounced in its reactions.

Theoretical and experimental studies on analogous compounds, such as those containing a nitrophenyl moiety or a pyridine ring, have established fundamental principles that would likely apply to this compound. For instance, reactions that involve the formation of charged intermediates or transition states are often accelerated in polar solvents, which can effectively solvate and stabilize these species. Conversely, reactions where charge is dispersed in the transition state may be faster in nonpolar solvents.

However, without specific experimental data for this compound, any discussion of solvent effects on its reaction kinetics would be purely speculative. Detailed research findings, including kinetic data and rate constants in various solvents, are necessary to provide a scientifically accurate account. The generation of data tables, as requested, is therefore not possible at this time.

Further experimental research is required to elucidate the specific influence of different solvents on the reaction kinetics and mechanisms involving this compound. Such studies would contribute valuable information to the fields of physical organic chemistry and chemical kinetics.

Spectroscopic Characterization and Structural Elucidation of 3 4 Nitrophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-(4-Nitrophenyl)pyridine provides information about the chemical environment of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the pyridine (B92270) and nitrophenyl rings typically appear as multiplets in the downfield region of the spectrum. For a related compound, 3-methyl-4-(4-nitrophenyl)pyridine, the pyridine protons appear as distinct signals, while the protons on the nitrophenyl ring show a characteristic AA'BB' system due to the symmetrical substitution. rsc.org The protons on the nitrophenyl group are often observed as two doublets. nih.gov For instance, in a similar structure, the protons ortho to the nitro group are shifted downfield compared to the meta protons due to the electron-withdrawing nature of the nitro group.

Carbon-¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms in the aromatic rings of this compound exhibit distinct chemical shifts. The carbon attached to the electron-withdrawing nitro group is significantly deshielded and appears at a lower field. In a related compound, 2-methoxy-3-(4-nitrophenyl)pyridine (B577425), the carbon signals were observed in the range of δ 111.2 to 158.7 ppm in CDCl₃. rsc.org The carbons of the nitrophenyl ring typically show four distinct signals due to symmetry, while the carbons of the pyridine ring also have characteristic shifts influenced by the nitrogen atom and the phenyl substituent.

Table 1: Representative ¹³C NMR Spectral Data for a Substituted this compound Derivative

| Atom | Chemical Shift (ppm) |

| C (nitro-substituted) | ~148 |

| C (ipso-pyridine) | ~146 |

| CH (ortho to nitro) | ~126-130 |

| CH (meta to nitro) | ~124 |

| Pyridine CH | ~123-154 |

| Methoxy C | ~55 |

Note: Data is for 2-methoxy-3-(4-nitrophenyl)pyridine and serves as a representative example. rsc.org

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra establish correlations between coupled protons, helping to identify adjacent protons within the pyridine and nitrophenyl rings. arkat-usa.org HMBC spectra reveal long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for confirming the connectivity between the two aromatic rings. arkat-usa.org For example, an HMBC correlation between a proton on the pyridine ring and a carbon on the nitrophenyl ring would definitively establish the C-C bond linking the two moieties.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Analysis of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are characterized by several key vibrational modes. The strong and characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are typically observed in the regions of 1390-1330 cm⁻¹ and 1560-1500 cm⁻¹, respectively. researchgate.net The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. nih.gov The spectra also contain bands corresponding to the C=C and C=N stretching vibrations within the pyridine and phenyl rings, typically in the 1600-1400 cm⁻¹ region. nih.govresearchgate.net

Table 2: Key Vibrational Modes for Nitrophenyl-Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric NO₂ Stretch | 1500 - 1560 |

| Symmetric NO₂ Stretch | 1330 - 1390 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

Note: Ranges are approximate and can be influenced by substitution and physical state. researchgate.netnih.gov

Correlation with Computational Data

Density Functional Theory (DFT) calculations are frequently employed to predict the vibrational frequencies of molecules. bohrium.comtandfonline.com By comparing the experimentally obtained IR and Raman spectra with the computationally predicted spectra, a more detailed and accurate assignment of the vibrational modes can be achieved. researchgate.net This correlation helps to confirm the proposed structure and provides a deeper understanding of the vibrational properties of the molecule. The calculated frequencies are often scaled to better match the experimental values, accounting for the approximations inherent in the theoretical methods. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Specific data on the photophysical properties of this compound, including its absorption maxima (λmax), emission maxima, Stokes shift, and fluorescence quantum yields (ΦF), have not been reported in the searched literature.

There are no available studies detailing the effect of solvent polarity on the electronic absorption or emission spectra of this compound. Consequently, information on solvatochromic shifts, which would provide insight into the change in dipole moment upon electronic excitation, is not available.

While the molecule possesses an electron-withdrawing nitrophenyl group and a pyridine moiety, a detailed analysis or experimental evidence of intramolecular charge transfer (ICT) characteristics for this compound has not been published. Such studies would be necessary to characterize the nature and efficiency of any charge transfer from the pyridine ring to the nitrophenyl group in the excited state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Although chemical suppliers confirm the molecular weight of this compound to be 200.19 g/mol , detailed mass spectrometry studies, including electron ionization (EI-MS) or electrospray ionization (ESI-MS) analyses, are not present in the reviewed literature. synzeal.comsynzeal.com As a result, a documented fragmentation pattern for the compound, which is crucial for its structural confirmation and for identifying it in complex mixtures, is not publicly available.

X-ray Diffraction Analysis for Solid-State Structural Determination

A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Therefore, definitive data on its solid-state conformation, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions, remains undetermined.

Computational Chemistry and Theoretical Investigations of 3 4 Nitrophenyl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the ground-state properties of molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to calculate the properties of molecules in their electronically excited states. rsc.orgchemrxiv.org It is a primary method for predicting spectroscopic properties.

Elucidation of Photophysical PathwaysUpon absorption of light, a molecule can undergo several processes, such as fluorescence, intersystem crossing to a triplet state, or non-radiative decay. TD-DFT calculations can help elucidate these photophysical pathways by mapping the potential energy surfaces of the relevant excited states.researchgate.netThis analysis can identify the most likely deactivation channels for an excited molecule, explaining, for instance, why a compound might be highly fluorescent or non-emissive.nih.gov

Without specific research focused on 3-(4-Nitrophenyl)pyridine, any quantitative data or detailed analysis for these properties remains speculative. Further computational studies would be required to generate the specific findings requested.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. journaljpri.comresearchgate.net These models are instrumental in predicting the activity of new compounds and optimizing lead structures in drug discovery. rutgers.edu For nitroaromatic compounds like this compound, QSAR studies often focus on predicting toxicological endpoints or specific pharmacological activities. mdpi.com

The biological activity of nitroaromatic compounds is frequently linked to their electronic properties. mdpi.com Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, and various charge distributions are used to build QSAR models. mdpi.com For instance, a lower ELUMO can indicate a greater ease of accepting electrons, which is a key step in the mechanism of toxicity for many nitroaromatics via bioreduction of the nitro group. mdpi.com

In a typical QSAR study of related compounds, a variety of descriptors would be calculated and correlated with a known biological activity, such as cytotoxicity or enzyme inhibition. While specific QSAR models for this compound are not extensively documented in the reviewed literature, studies on other nitroaromatic compounds have established strong correlations between electronic descriptors and toxicity. mdpi.com For example, hydrophobicity (logP) and electronic parameters are often key determinants of activity. mdpi.com

Table 1: Representative Electronic Descriptors Used in QSAR Studies of Nitroaromatic Compounds

| Descriptor | Typical Correlation with Biological Activity | Rationale |

|---|---|---|

| LogP | Positive or Parabolic | Relates to the compound's ability to cross cell membranes. nih.gov |

| ELUMO | Negative | A lower energy LUMO facilitates electron acceptance and subsequent metabolic activation. mdpi.com |

| Dipole Moment | Variable | Influences solubility and binding to polar receptors. |

| Molecular Refractivity | Positive | Relates to the volume of the molecule and its potential for van der Waals interactions. journaljpri.com |

This table is illustrative and based on general findings for nitroaromatic compounds.

Predicting the broader pharmacological profile of a compound involves using its structural and electronic features to forecast its interactions with a range of biological targets. This can be achieved through the development of multiple QSAR models for different activities or by using more advanced machine learning approaches. For this compound, its structural similarity to other pyridine-containing compounds suggests potential activities as an inhibitor of various kinases or other enzymes. journaljpri.com The presence of the nitro group, a known feature in some antimicrobial and anticancer agents, further broadens the scope of its potential pharmacological profile. nih.gov

Computational models can predict potential activities by comparing the calculated descriptors of this compound with those of compounds in large databases of biologically active molecules. This in silico screening can help prioritize the compound for specific experimental testing.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. journaljpri.com It is a fundamental tool for understanding potential mechanisms of action and for structure-based drug design.

For this compound, it is hypothesized that the pyridine (B92270) nitrogen would engage in similar hydrogen bonding interactions. The nitrophenyl group, being relatively bulky and hydrophobic, could occupy a hydrophobic pocket within the active site, forming van der Waals and pi-stacking interactions with aromatic amino acid residues.

Table 2: Hypothetical Binding Interactions of this compound with a Kinase Target

| Interaction Type | Moiety of this compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen | Hinge region backbone amides (e.g., Met, Cys) |

| Hydrophobic Interactions | Phenyl ring | Aliphatic residues (e.g., Leu, Val, Ala) |

| Pi-Stacking | Pyridine and Phenyl rings | Aromatic residues (e.g., Phe, Tyr, Trp) |

| Polar Interactions | Nitro group | Polar residues (e.g., Ser, Thr, Gln) |

This table represents a hypothetical binding mode based on docking studies of similar pyridine-containing inhibitors.

Based on the predicted binding modes and the known targets of similar compounds, potential therapeutic applications for this compound can be assessed. The inhibition of protein kinases is a cornerstone of modern cancer therapy, and therefore, this compound could be investigated as a potential anticancer agent. nih.gov Furthermore, the structural motifs present in this compound are found in molecules with anti-inflammatory, antimicrobial, and antiviral activities. nih.gov Molecular docking against a panel of relevant biological targets from these therapeutic areas could help to prioritize experimental validation.

Non-Linear Optical (NLO) Property Predictions and Analysis

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and frequency conversion. ias.ac.in Organic molecules with a donor-pi-acceptor (D-π-A) framework often exhibit significant NLO properties. This compound, with its electron-donating pyridine ring and electron-accepting nitro group connected through a phenyl-pyridine linkage, fits this structural motif.

Computational chemistry, particularly Density Functional Theory (DFT), is a reliable method for predicting the NLO properties of molecules. ias.ac.in Key parameters that are calculated include the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). ias.ac.in A large value for the first-order hyperpolarizability is indicative of a strong second-order NLO response. ias.ac.in

Theoretical studies on similar pyridine derivatives have shown that the magnitude of the hyperpolarizability is sensitive to the nature of the donor and acceptor groups, as well as the length and nature of the conjugated system. ias.ac.in For this compound, the intramolecular charge transfer from the pyridine ring to the nitrophenyl group upon electronic excitation is expected to result in a significant NLO response.

Table 3: Representative Calculated NLO Properties for a D-π-A Pyridine Derivative

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 5.86 | Debye |

| Linear Polarizability (α) | 2.5 x 10-23 | esu |

| First Hyperpolarizability (β) | 15.2 x 10-30 | esu |

Data is illustrative and based on values reported for similar organic NLO molecules. The exact values for this compound would require specific DFT calculations.

The computational prediction of NLO properties allows for the in silico design and screening of novel NLO materials, guiding synthetic efforts towards molecules with optimized performance characteristics.

Advanced Materials and Supramolecular Chemistry Applications

Development of Organic Electronic Materials

The quest for novel organic materials for electronic devices has identified molecules with tailored electronic properties as key candidates. The inherent charge-transfer characteristics of nitrophenyl-pyridine systems position them as promising building blocks for various electronic applications.

While 3-(4-Nitrophenyl)pyridine itself is not a primary luminophore, its structural motif is integral to the design of advanced luminescent materials, particularly metal-organic complexes. The pyridine (B92270) nitrogen provides a coordination site for metal ions, and the nitrophenyl group can modulate the electronic properties of the resulting complex.

Research into related zinc(II) complexes incorporating ligands with nitrophenyl groups has demonstrated significant photoluminescence. researchgate.net For instance, zinc complexes with 1,2,4-triazole (B32235) ligands featuring 4-nitrophenyl rings exhibit strong yellow-orange luminescence, with emission maxima around 500 nm. researchgate.net The luminescence in these systems often arises from intra-ligand charge transfer transitions, where the lowest unoccupied molecular orbital (LUMO) is primarily located on the nitrophenyl rings. researchgate.net The pyridine subunit is a common component in stable and highly luminescent lanthanide(III) chelates used as probes in bioaffinity assays. acs.org The substitution pattern, including the presence of nitro groups, can fine-tune the electronic and, consequently, the emissive properties of these materials. researchgate.netmdpi.com

The incorporation of such molecules into host-guest assemblies can also induce or enhance luminescence. For example, purely organic room temperature phosphorescence (RTP) has been achieved by encapsulating guest molecules with similar structural features (e.g., brominated phenyl-pyridinium) within macrocyclic hosts like cucurbit researchgate.neturil (CB researchgate.net). nih.gov This encapsulation restricts molecular motion and promotes intersystem crossing, enabling long-lived phosphorescence. nih.gov

In organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), efficient charge transport is crucial. Electron Transport Layers (ETLs) facilitate the movement of electrons from the cathode to the emissive layer. Materials with low-lying LUMO energy levels are required for efficient electron injection and transport.

The this compound structure is well-suited for this purpose. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, a desirable characteristic for electron transport materials. rsc.org Studies on ruthenium(II)-based metallosurfactants containing a 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine ligand have explored this effect. rsc.org While in that specific complex the nitrophenyl π* orbital was electronically isolated, the principle of using nitro-substituents to modulate LUMO energies is a key strategy in designing ETL materials. rsc.org The pyridine ring itself can also contribute to the electron-deficient nature of the molecule, further enhancing its suitability for electron transport. Theoretical studies on related molecules have shown that their HOMO and LUMO energy levels make them viable candidates for use as electron transfer materials in OLEDs. bibliotekanauki.pl

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are fundamental to technologies like frequency conversion and optical signal processing. Organic molecules with significant charge-transfer character are prime candidates for NLO applications.

The structure of this compound features a classic "push-pull" system, where the π-electron system of the biphenyl (B1667301) linkage is polarized by an electron-accepting group (the nitro group, -NO2) and a group that can act as a donor or part of the conjugated bridge (the pyridine ring). optica.org This intramolecular charge transfer (ICT) from the donor to the acceptor end of the molecule upon excitation is the primary origin of high second-order NLO activity, quantified by the molecular hyperpolarizability (β). nih.gov

The NLO response of a molecule is highly dependent on its electronic structure. For a high second-order NLO effect (high β value), a molecule typically requires:

A strong electron donor and a strong electron acceptor.

A π-conjugated system linking the donor and acceptor to facilitate charge transfer.

A non-centrosymmetric arrangement in the bulk material (for second-harmonic generation). optica.org

Derivatives of nitropyridine and nitroaniline are among the most widely studied organic NLO materials. optica.orgoptica.org For example, N-(4-nitro-2-pyridinyl)-phenylalaninol (NPPA) and N-(4-nitrophenyl)-L-prolinol (NPP) are compounds with very large NLO susceptibilities due to their optimized push-pull structures and chiral nature, which ensures non-centrosymmetric crystal packing. optica.orgoptica.org The efficiency of the NLO response is directly related to the extent of charge transfer, which is influenced by the strength of the donor/acceptor groups and the length and nature of the π-bridge. Theoretical calculations consistently show that the introduction of a nitro group dramatically increases the hyperpolarizability compared to the unsubstituted parent compound. researchgate.netnih.gov

| Compound | Measurement Technique | Second-Harmonic Generation (SHG) Efficiency (vs. Urea) | Molecular Hyperpolarizability (β) | Reference |

|---|---|---|---|---|

| N-(4-nitro-2-pyridinyl)-phenylalaninol (NPPA) | Powder SHG | 130 | βvvv = (113 ± 20) x 10-40 m4/V at 1064 nm | optica.org |

| N-(4-nitrophenyl)-L-prolinol (NPP) | Powder SHG | >100 | Not specified in source | optica.org |

| 2-Methyl-4-nitroaniline (MNA) | Powder SHG | Comparable to NPPA | Not specified in source | optica.org |

| 2,5-disubstituted tetrazole with p-nitrophenyl acceptor (1d) | Hyper-Rayleigh Scattering (HRS) | Not applicable | βHRS = 252(±16) × 10-30 esu | nih.gov |

To be useful for applications, NLO molecules must be assembled into a bulk material, typically a single crystal, with a non-centrosymmetric arrangement. A common fabrication method is the slow evaporation of a saturated solution of the compound in a suitable solvent. optica.org For example, single crystals of NPPA have been successfully grown from solution. optica.org

Characterization of these materials involves a suite of techniques.

X-ray Diffraction: This is used to determine the precise crystal structure and confirm the space group, which is essential to verify a non-centrosymmetric arrangement. optica.org

Spectroscopic Analysis: UV-Vis spectroscopy is used to determine the transparency window of the material, which is the range of wavelengths where it does not absorb light and can be used for NLO applications. researchgate.net

NLO Measurements: The Kurtz-Perry powder technique is a common method for initial screening of the second-harmonic generation (SHG) efficiency of a new material. optica.org More precise measurements on single crystals are performed to determine the components of the nonlinear optical susceptibility tensor (dij). optica.org The hyper-Rayleigh scattering (HRS) technique can be used to measure the molecular hyperpolarizability (β) in solution. nih.gov

Applications in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. analis.com.my The this compound molecule possesses key features that make it an excellent building block for supramolecular architectures.

The pyridine nitrogen atom is a key functional group, acting as a Lewis basic site that can coordinate predictably and directionally to metal ions. nih.gov This property has been widely exploited in coordination-driven self-assembly to create a vast array of discrete, two- and three-dimensional structures such as molecular triangles, squares, and more complex polyhedra. nih.gov By using ligands that contain pyridine units, researchers can construct large, hollow cage-like structures capable of encapsulating guest molecules. nih.gov

The aromatic rings of the pyridine and nitrophenyl groups also play a crucial role, providing surfaces for π-π stacking interactions. analis.com.my These interactions, though weaker than metal-coordination bonds, are vital for stabilizing the final supramolecular structure and influencing the packing in the solid state. analis.com.my

Furthermore, the molecule can participate in host-guest chemistry. Its size and electronic properties allow it to be encapsulated within larger macrocyclic host molecules like cyclodextrins (CDs) and cucurbiturils (CBs). nih.gov Such encapsulation can dramatically alter the physicochemical properties of the guest molecule. A notable application is the generation of room-temperature phosphorescence (RTP) from purely organic materials in aqueous solutions. nih.gov When a guest molecule containing a pyridinium (B92312) salt is encapsulated within the hydrophobic cavity of a host like CB researchgate.net, its molecular motions are restricted, which minimizes non-radiative decay pathways and enhances phosphorescence. nih.gov The formation of these host-guest complexes is driven by a combination of hydrophobic effects and ion-dipole interactions between the guest and the host portals. nih.govresearchgate.net

Biological Activity and Medicinal Chemistry Potential of 3 4 Nitrophenyl Pyridine Derivatives

Anticancer and Cytotoxic Activities

The development of novel anticancer agents is a critical area of research, and pyridine (B92270) derivatives have been identified as a promising scaffold. researchgate.netresearchgate.net The presence of a nitrophenyl group, in particular, is often associated with enhanced cytotoxic effects. smolecule.com

Several studies have evaluated the cytotoxic potential of 3-(4-nitrophenyl)pyridine derivatives against a panel of human cancer cell lines. The results, often expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells), demonstrate a range of activities depending on the specific molecular structure and the cancer cell line tested.

One study investigated a series of N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-amine derivatives. rsc.org These compounds, which feature a pyridine core, were tested for their anti-proliferative properties. rsc.org For instance, the parent compound, N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine (10a), showed notable cytotoxicity. rsc.org Another related compound, 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b), was identified as a particularly potent agent against several cell lines, with IC50 values of 11 μM for Hep-2, MCF-7, and A375 cells, and 13 μM for HepG2 cells. rsc.org

Other research has focused on different structural modifications. A series of 5,6,7,8-tetrahydro-isoquinoline derivatives bearing a 4-nitrophenyl group were synthesized and evaluated for their anticancer activity. researchgate.net Similarly, certain pyrimidine (B1678525) and pyridine derivatives synthesized from precursors like N-(4-nitrophenyl)-3-oxo-butanamide have shown cytotoxic effects. uobaghdad.edu.iq For example, one pyrimidine derivative (compound 5a) displayed an IC50 value of 43.84 µg/mL against the HepG2 liver cancer cell line, while a pyridine derivative (compound 14) had an IC50 of 50.84 µg/mL against the MCF-7 breast cancer cell line. uobaghdad.edu.iq

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | Hep-2 (Laryngeal Carcinoma) | 11 μM | rsc.org |

| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | HepG2 (Hepatocellular Carcinoma) | 13 μM | rsc.org |

| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | MCF-7 (Breast Carcinoma) | 11 μM | rsc.org |

| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | A375 (Human Skin Cancer) | 11 μM | rsc.org |

| Pyrimidine Derivative (5a) | HepG2 (Hepatocellular Carcinoma) | 43.84 µg/mL | uobaghdad.edu.iq |

| Pyridine Derivative (14) | MCF-7 (Breast Carcinoma) | 50.84 µg/mL | uobaghdad.edu.iq |

| Pyridine Derivative (14) | HepG2 (Hepatocellular Carcinoma) | 57.14 µg/mL | uobaghdad.edu.iq |

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For this compound derivatives, SAR analyses have provided insights into the structural features that govern their cytotoxic effects.

In studies of imidazo[1,2-a]pyridine (B132010) derivatives, the central pyridine-containing core was found to be essential for anticancer activity. rsc.org Modifications to the substituents on this core can significantly alter potency and selectivity. For example, the conversion of a nitro group to an amino group on the phenyl ring has been shown to influence activity, as seen in the potent derivative 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b). rsc.org

Antimicrobial and Anti-inflammatory Properties

Beyond their anticancer potential, derivatives incorporating the pyridine and nitrophenyl moieties have been explored for their ability to combat microbial infections and modulate inflammatory responses. openaccessjournals.comuobaghdad.edu.iq

The search for new antibacterial agents is driven by the challenge of antimicrobial resistance. Pyridine derivatives have shown promise in this area. researchgate.net Specifically, derivatives containing a nitrophenyl group have demonstrated notable activity.

A study on nicotinic acid (pyridine-3-carboxylic acid) benzylidene hydrazides found that derivatives bearing a nitro substituent were among the most active compounds against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Another relevant series, diarylpyrazolo[3,4-b]pyridines, which includes 3-methyl-1-(4-nitrophenyl)-4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine, exhibited moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. raco.cat Furthermore, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives containing a 4-nitrophenyl group have been synthesized and evaluated for their efficacy against Gram-positive bacteria. nih.gov

| Compound Class/Derivative | Bacterial Strains | Observed Activity | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazides (with nitro group) | S. aureus, B. subtilis, E. coli | Most active in the series | nih.gov |

| 3-methyl-1-(4-nitrophenyl)-4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | S. aureus, Pseudomonas sp., E. coli, Klebsiella sp. | Moderate activity | raco.cat |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives (with 4-nitrophenyl group) | Gram-positive bacteria | Evaluated for antibacterial activity | nih.gov |

The therapeutic scope of these compounds extends to fungal and parasitic infections. Several studies have highlighted the potential of pyridine derivatives containing nitro-aromatic portions as antifungal and antiparasitic agents.

The same nicotinic acid benzylidene hydrazides with nitro groups that showed antibacterial effects were also the most active against the fungal strains Candida albicans and Aspergillus niger. nih.gov Fused heterocyclic systems like pyrazolo[3,4-b]pyrazines and 3-nitro-imidazopyridines have also been reported to possess antifungal and antiparasitic properties. chemrxiv.orgresearchgate.net For example, imidazo[1,2-a]pyridine derivatives have been evaluated for their in vitro activity against fungi such as Aspergillus fumigatus and Candida albicans. chemrxiv.org More recently, pyrazole-pyridine hybrid derivatives have demonstrated very good antifungal activity, in some cases superior to standard fungicides, against plant pathogens like Botryosphaeria berengeriana and Colletotrichum orbiculare. nih.gov

Chronic inflammation is implicated in numerous diseases, and pyridine-based compounds have been investigated as potential anti-inflammatory agents. tandfonline.com The mechanism of action for many anti-inflammatory drugs involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.gov

For pyridine derivatives, one proposed anti-inflammatory mechanism is linked to the inhibition of these COX enzymes, which are responsible for the production of prostaglandins (B1171923) (PGE2), key mediators of inflammation. tandfonline.comnih.gov Some pyridine-4-one derivatives are thought to exert their effects through iron chelation, which may interfere with the function of heme-dependent enzymes like cyclooxygenase and lipoxygenase. nih.gov Other studies on pyridine-containing compounds have demonstrated the ability to inhibit the production of nitric oxide (NO), another important inflammatory mediator. tandfonline.com While the specific mechanisms for this compound derivatives are still under detailed investigation, these findings for the broader class of pyridine compounds suggest potential pathways for their observed anti-inflammatory effects.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, a key strategy in the development of new drugs. The structural features of these compounds, including the pyridine and nitrophenyl moieties, allow for interactions with the active sites of enzymes, potentially leading to the modulation of their activity.

One area of interest is the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. A novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors. Among the tested compounds, one derivative featuring an indole (B1671886) moiety exhibited significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. Kinetic studies revealed a mixed-type inhibition mechanism for this compound. nih.gov

Another significant target is nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an enzyme involved in the regulation of extracellular nucleotide levels. A screening of a compound library led to the discovery of 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide as a potent NPP1 inhibitor with a Ki value of 217 nM when using p-nitrophenyl 5'-thymidine monophosphate as a substrate. Subsequent structure-activity relationship studies led to the development of even more potent purine (B94841) and imidazo[4,5-b]pyridine analogues. nih.gov

Furthermore, some pyridine derivatives have shown inhibitory activity against 17β-hydroxysteroid dehydrogenases (17β-HSDs), enzymes involved in steroid metabolism. For instance, 1-(4'-nitrophenyl)-2-propen-1-ol is transformed by 3α-HSD activity into 1-(4'-nitrophenyl)-2-propen-1-one, which then alkylates the enzyme. researchgate.net

The following table summarizes the enzyme inhibition data for selected this compound derivatives and related compounds.

| Compound/Derivative Class | Target Enzyme | Key Findings |

| 4-Nitrophenylpiperazine derivatives | Tyrosinase | Indole-containing derivative showed an IC50 of 72.55 μM with mixed-type inhibition. nih.gov |

| Imidazo[4,5-b]pyridine-thioacetamide | NPP1 | Hit compound had a Ki of 217 nM; optimized analogues showed Ki values as low as 5.00 nM. nih.gov |

| 1-(4'-Nitrophenyl)-2-propen-1-ol | 3α-HSDs | Acts as a mechanism-based inhibitor. researchgate.net |

| Pyridine-containing chalcones | Carbonic anhydrase IX | A sulfonamide-derivatized chalcone (B49325) analog exhibited an IC₅₀ of 0.89 µM. vulcanchem.com |

DNA Binding and Photocleavage Investigations

The interaction of small molecules with DNA is a critical aspect of their potential as therapeutic agents, particularly in cancer chemotherapy. Derivatives of this compound have been the subject of studies investigating their ability to bind to DNA and, in some cases, to induce cleavage of the DNA strands upon photoactivation.

A study on pyridine and p-nitrophenyl oxime esters demonstrated their potential as DNA photocleaving agents. nih.gov These compounds, when irradiated with UV light, can generate reactive radical species that lead to single-stranded or even double-stranded breaks in plasmid DNA. nih.govnih.gov The ability of these compounds to photocleave DNA was found to be significant at 312 nm, while higher concentrations were needed at 365 nm. nih.gov The nitro-substituted phenyl moiety is thought to contribute to this DNA photocleavage ability. nih.gov

The binding of these compounds to DNA has been confirmed through various spectroscopic techniques. For instance, fluorescence emission spectra of ethidium (B1194527) bromide (EB)-DNA complexes showed quenching in the presence of these pyridine derivatives, indicating an intercalative binding mode. nih.gov UV-vis spectroscopy also revealed hypochromism and a slight red-shift in the DNA band upon addition of the compounds, further supporting the formation of a DNA-compound conjugate. nih.gov

The table below presents findings from DNA binding and photocleavage studies of representative compounds.

| Compound Class | Study Type | Key Findings |

| p-Nitrobenzoyl and p-pyridoyl ester conjugated oximes | DNA Photocleavage | High photocleaving ability at 312 nm; nitro group contributes to the activity. nih.gov |

| p-Pyridinyl oxime carbamates | DNA Binding | Showed tight binding to Calf Thymus (CT) DNA, with Ksv values up to 3.20 (±0.08) × 10^5 M^-1, suggesting intercalation. nih.gov |

| Halogenated O-carbamoyl derivatives of 4-MeO-benzamidoxime | DNA Photocleavage | p-Chloro-phenyl derivative showed excellent photocleavage of pBR322 plasmid DNA upon UVB and UVA irradiation. mdpi.com |

Receptor Modulation and Ion Channel Activity (e.g., Calcium Channel Antagonism)

The modulation of receptors and ion channels is a fundamental mechanism of action for many drugs. Derivatives of this compound have shown promise in this area, particularly as modulators of L-type calcium channels.

Several 1,4-dihydropyridine (B1200194) derivatives containing a nitrophenyl substituent are known potent calcium channel antagonists. nih.govuchile.cl For example, nitrendipine, which has a 3-nitrophenyl group, binds with high affinity to sites in bovine aortic smooth muscle and canine cardiac membranes. nih.gov The affinity of these compounds for the binding sites generally correlates with their biological activity as calcium channel antagonists. nih.gov

The position of the nitro group on the phenyl ring can influence the activity and stability of these compounds. uchile.cl For instance, nimodipine, another 1,4-dihydropyridine calcium channel antagonist, features a 3-nitrophenyl group. iucr.org The structural arrangement of these molecules, with the nitrophenyl ring being roughly perpendicular to the dihydropyridine (B1217469) ring, is considered important for their pharmacological activity. iucr.org

Furthermore, research has been conducted on permanently charged 1,4-dihydropyridine derivatives as molecular probes for L-type calcium channels, with some compounds synthesized from a 4-(3-nitrophenyl)pyridine (B1582298) precursor. acs.org

The table below summarizes the receptor modulation and ion channel activity of selected this compound derivatives.

| Compound/Derivative Class | Target | Key Findings |

| [3H]Nitrendipine (a dihydropyridine with a 3-nitrophenyl group) | L-type Calcium Channels | Binds with high affinity (KD = 2.1 nM) to sites in bovine aortic smooth muscle. nih.gov |

| Nimodipine (a dihydropyridine with a 3-nitrophenyl group) | L-type Calcium Channels | Highly active antagonist with a Ka of 0.1 nM. iucr.org |

| Dimethyl 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-pyridine-3,5-dicarboxylate | Ca2+-activated K+ channel | Potent antagonist. tocris.com |

| Permanently charged 1,4-dihydropyridines derived from a 4-(3-nitrophenyl)pyridine precursor | L-type Calcium Channels | Act as molecular probes for these channels. acs.org |

Degradation Pathways and Stability Studies of 3 4 Nitrophenyl Pyridine

Electrochemical Degradation Mechanisms

Electrochemical methods provide a controlled means to study the redox behavior of 3-(4-Nitrophenyl)pyridine. The degradation process is characterized by specific reactions at the anode and cathode, with the reduction of the nitro group being a primary pathway.

Anodic and Cathodic Behavior

The electrochemical behavior of organic compounds involves oxidation at the anode and reduction at the cathode. provectusenvironmental.comnih.gov For molecules containing a nitrophenyl group, the cathodic behavior is often dominated by the reduction of the nitro group, which is more readily reduced than the pyridine (B92270) or benzene (B151609) rings.

Anodic processes, or electrochemical oxidation, can lead to the degradation of organic pollutants, sometimes through the generation of powerful oxidizing species. nih.gov Cathodic processes, or electrochemical reduction, involve the transfer of electrons to the molecule, often targeting electron-withdrawing groups. nih.gov In the case of this compound, the primary cathodic reaction is the reduction of the nitro moiety.

Reduction of the Nitro Group and Radical Anion Formation

The electrochemical reduction of aromatic nitro compounds is a well-studied process that typically proceeds in stages. researchgate.netwikipedia.org In aprotic or mixed aqueous-organic media, the initial step is a one-electron, reversible reduction that forms a nitro radical anion (Ar-NO₂•⁻). researchgate.netuchile.cl

This radical anion is a key intermediate. researchgate.net Its stability and subsequent reaction pathway depend on the solvent and pH. researchgate.netuchile.cl In aprotic media, the radical anion can be stable enough for characterization. However, in protic media or at higher concentrations, it can undergo further reactions. researchgate.net

Subsequent reduction steps can lead to the formation of a nitroso derivative, then a hydroxylamine (B1172632) derivative, and finally the corresponding amine, through a series of electron and proton transfer steps. nih.gov In aqueous media across a wide pH range, a single voltammetric peak is often observed, corresponding to a four-electron, four-proton reduction of the nitro group directly to the hydroxylamine derivative (Ar-NHOH). researchgate.net

Identification of Electroactive Photodegradation Products